1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with a complex structure. It contains chlorine, trifluoromethylthio, and phenyl groups, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized.
Chloromethylation: The aromatic compound undergoes chloromethylation to introduce the chloromethyl group.
Trifluoromethylthio Substitution: The chloromethylated compound is then reacted with a trifluoromethylthiolating agent to introduce the trifluoromethylthio group.
Final Chlorination: The final step involves chlorination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bonds in the aromatic ring can participate in addition reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as carboxylic acids or ketones.
Reduction Products: Such as alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.
1-Chloro-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-Chloro-1-(3-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H9Cl2F3OS |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3 |
InChI Key |
WCLCQWJCCNPNID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CCl)Cl |
Origin of Product |
United States |
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